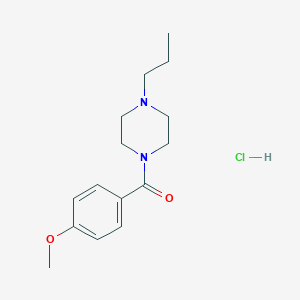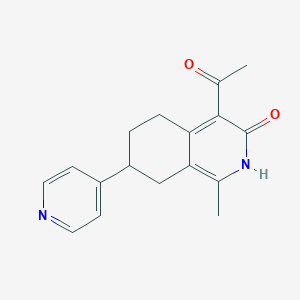
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
概要
説明
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone, also known as 4-AMI, is a novel compound that has been found to exhibit various biochemical and physiological effects. The compound has been synthesized using different methods and has been extensively studied for its potential applications in scientific research.
科学的研究の応用
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including dopamine D2 receptor agonism, inhibition of acetylcholinesterase, and anti-inflammatory activity. The compound has been used in the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation.
作用機序
The mechanism of action of 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is not fully understood. However, it has been found to exhibit dopamine D2 receptor agonism, which may be responsible for its potential therapeutic effects in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may be responsible for its potential therapeutic effects in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may be responsible for its potential therapeutic effects in inflammation.
生化学的および生理学的効果
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has been found to exhibit various biochemical and physiological effects. It has been found to exhibit dopamine D2 receptor agonism, which may lead to increased dopamine release and improved motor function in Parkinson's disease. It has also been found to inhibit acetylcholinesterase, which may lead to increased acetylcholine levels and improved cognitive function in Alzheimer's disease. Additionally, it has been found to exhibit anti-inflammatory activity, which may lead to reduced inflammation and improved immune function.
実験室実験の利点と制限
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a good candidate for new drug development. It exhibits various biochemical and physiological effects, which makes it a versatile compound for different types of experiments. However, there are also limitations to using 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, it may exhibit side effects or toxicity at higher doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone. One potential direction is to further investigate its mechanism of action, which may lead to the development of new drugs for the treatment of Parkinson's disease, Alzheimer's disease, and inflammation. Another potential direction is to study its pharmacokinetics and pharmacodynamics, which may provide insight into its safety and efficacy in humans. Additionally, further research may be needed to determine the optimal dosage and administration route for 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone in different types of experiments. Overall, 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone is a promising compound that has the potential to contribute to the development of new drugs for the treatment of various diseases.
特性
CAS番号 |
107189-96-8 |
|---|---|
製品名 |
4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone |
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC名 |
4-acetyl-1-methyl-7-pyridin-4-yl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |
InChI |
InChI=1S/C17H18N2O2/c1-10-15-9-13(12-5-7-18-8-6-12)3-4-14(15)16(11(2)20)17(21)19-10/h5-8,13H,3-4,9H2,1-2H3,(H,19,21) |
InChIキー |
NVTWQACIVZHUPA-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
正規SMILES |
CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3 |
同義語 |
4-acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone MS 857 MS-857 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

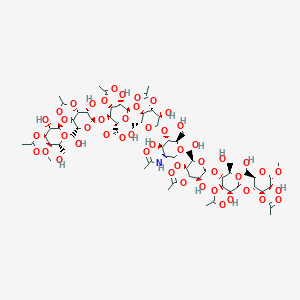
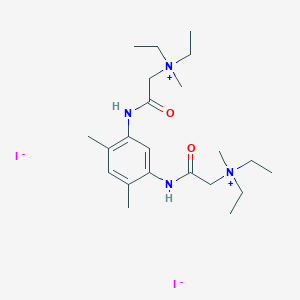
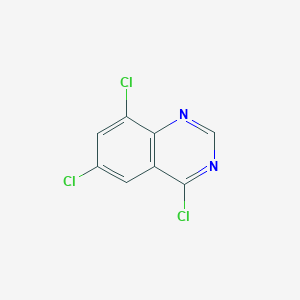
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
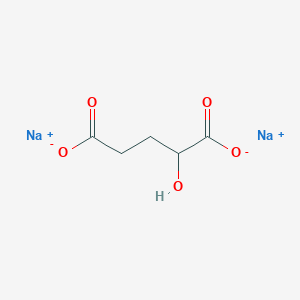




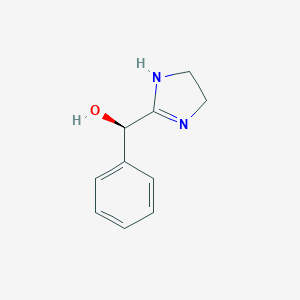
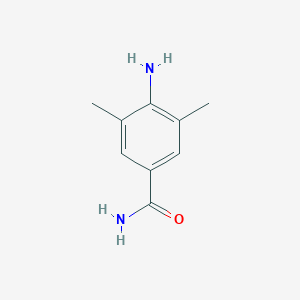
![des-His1-[Glu9]-Glucagon (1-29) amide](/img/structure/B25362.png)
